2-((E)-1-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE
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Overview
Description
2-((E)-1-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a benzothiazole ring, a thienyl group, and a hydrazinecarboxamide moiety. It has been studied for its potential pharmacological properties, particularly in the field of anticonvulsant activity .
Preparation Methods
The synthesis of 2-((E)-1-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE involves multiple steps. One common synthetic route includes the reaction of 2-mercaptobenzothiazole with an appropriate aldehyde to form the corresponding thioether. This intermediate is then reacted with hydrazine hydrate to yield the final hydrazone product . The reaction conditions typically involve refluxing in ethanol or another suitable solvent, and the use of catalysts such as acetic acid to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens or nitrating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism by which 2-((E)-1-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE exerts its effects involves binding to specific molecular targets. It has been shown to interact with GABA (A) receptors, glutamate receptors, and sodium channels, which are crucial in the modulation of neuronal excitability . The compound’s binding to these targets can inhibit abnormal neuronal firing, thereby exerting its anticonvulsant effects .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and hydrazones, such as:
Properties
IUPAC Name |
[(E)-[4-(1,3-benzothiazol-2-ylsulfanylmethyl)thiophen-2-yl]methylideneamino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS3/c15-13(19)18-16-6-10-5-9(7-20-10)8-21-14-17-11-3-1-2-4-12(11)22-14/h1-7H,8H2,(H3,15,18,19)/b16-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPMSXHDIONVGR-OMCISZLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=CSC(=C3)C=NNC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=CSC(=C3)/C=N/NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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